2-(2-Chloropyridine-4-carbonyl)-1-cyclopropyl-5-oxa-2-azaspiro[3.4]octane
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Overview
Description
2-(2-Chloropyridine-4-carbonyl)-1-cyclopropyl-5-oxa-2-azaspiro[34]octane is a complex organic compound characterized by its unique structure, which includes a chloropyridine moiety, a cyclopropyl group, and a spirocyclic oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloropyridine-4-carbonyl)-1-cyclopropyl-5-oxa-2-azaspiro[3.4]octane typically involves multiple steps, starting with the preparation of the chloropyridine core. This can be achieved through halogenation reactions of pyridine derivatives. Subsequent steps may include the formation of the cyclopropyl group and the spirocyclic oxazolidine ring through cyclization reactions.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis would also necessitate stringent safety measures due to the reactivity of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(2-Chloropyridine-4-carbonyl)-1-cyclopropyl-5-oxa-2-azaspiro[3.4]octane can be used to study enzyme inhibition and receptor binding. Its potential as a pharmacophore in drug design is also being explored.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the manufacture of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 2-(2-Chloropyridine-4-carbonyl)-1-cyclopropyl-5-oxa-2-azaspiro[3.4]octane exerts its effects involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzymes or receptors, modulating their activity. The spirocyclic oxazolidine ring may play a role in stabilizing the compound or enhancing its binding affinity.
Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application. In drug discovery, the compound may target enzymes involved in disease pathways, while in industrial applications, it may interact with catalysts or other chemical reagents.
Comparison with Similar Compounds
2-Chloropyridine-4-carboxylic acid: This compound shares the chloropyridine core but lacks the spirocyclic oxazolidine ring.
1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane: This compound has the spirocyclic oxazolidine ring but does not contain the chloropyridine moiety.
Uniqueness: 2-(2-Chloropyridine-4-carbonyl)-1-cyclopropyl-5-oxa-2-azaspiro[3.4]octane is unique due to the combination of the chloropyridine and spirocyclic oxazolidine structures, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with either component alone.
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-(3-cyclopropyl-5-oxa-2-azaspiro[3.4]octan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-12-8-11(4-6-17-12)14(19)18-9-15(5-1-7-20-15)13(18)10-2-3-10/h4,6,8,10,13H,1-3,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIPXCGKYMHOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C2C3CC3)C(=O)C4=CC(=NC=C4)Cl)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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